molecular formula C5H13NO B13586055 (S)-1-Methoxy-N-methylpropan-2-amine

(S)-1-Methoxy-N-methylpropan-2-amine

Cat. No.: B13586055
M. Wt: 103.16 g/mol
InChI Key: BIJHOXVSOJUIPD-YFKPBYRVSA-N
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Description

(2S)-1-methoxypropan-2-ylamine is an organic compound with the molecular formula C5H13NO. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-methoxypropan-2-ylamine typically involves the reaction of (S)-1-methoxy-2-propanol with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves the use of a suitable catalyst and solvent to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of (2S)-1-methoxypropan-2-ylamine involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-methoxypropan-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce simpler amines.

Scientific Research Applications

(2S)-1-methoxypropan-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-1-methoxypropan-2-ylamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its amine group can form hydrogen bonds and interact with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-1-Methoxy-2-propylamine: A similar compound with slight structural differences.

    2-Amino-1-methoxypropane: Another related compound with similar functional groups.

Uniqueness

(2S)-1-methoxypropan-2-ylamine is unique due to its specific stereochemistry and the presence of both methoxy and amine functional groups. This combination of features makes it particularly useful in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(2S)-1-methoxy-N-methylpropan-2-amine

InChI

InChI=1S/C5H13NO/c1-5(6-2)4-7-3/h5-6H,4H2,1-3H3/t5-/m0/s1

InChI Key

BIJHOXVSOJUIPD-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](COC)NC

Canonical SMILES

CC(COC)NC

Origin of Product

United States

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